molecular formula C22H16N2O4S B2443924 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)acetamide CAS No. 922555-80-4

2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)acetamide

Cat. No.: B2443924
CAS No.: 922555-80-4
M. Wt: 404.44
InChI Key: MHXYEOYORZLWIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H16N2O4S and its molecular weight is 404.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4S/c25-17-11-14(6-7-15(17)22-24-16-3-1-2-4-20(16)29-22)23-21(26)10-13-5-8-18-19(9-13)28-12-27-18/h1-9,11,25H,10,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXYEOYORZLWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)acetamide is a synthetic derivative that combines structural features from benzo[d][1,3]dioxole and benzothiazole, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing benzo[d][1,3]dioxole and benzothiazole moieties. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 1.54 µM to 4.52 µM for HepG2, HCT116, and MCF7 cells, respectively . The mechanism of action includes:

  • EGFR Inhibition : The compound may inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are often overactive in cancers.
  • Apoptosis Induction : Studies involving annexin V-FITC assays indicated that these compounds can induce apoptosis in cancer cells by modulating mitochondrial apoptosis pathway proteins such as Bax and Bcl-2 .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzothiazole and benzo[d][1,3]dioxole components significantly influence biological activity. For example:

Modification Effect on Activity
Substitution on benzothiazoleIncreased affinity for cancer cell lines
Alteration of hydroxyl groupsEnhanced apoptotic activity

Case Study 1: Anticancer Efficacy

A recent investigation into derivatives similar to our compound revealed promising results in inhibiting cancer cell proliferation. The study utilized various assays to assess cytotoxicity and found that compounds with similar structural features exhibited lower IC50 values compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the compound to target proteins involved in cancer progression. The results indicated strong interactions with key residues in EGFR, suggesting a potential mechanism for its anticancer effects .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be tailored to improve yield and purity?

The synthesis involves multi-step reactions, including thioether formation, amide coupling, and functional group protection. Key steps include:

  • Thiazole-thioether linkage : Reacting a benzo[d][1,3]dioxole-derived ketone with a thiol-containing thiazole precursor under basic conditions (e.g., NaOH in DMSO) .
  • Amide bond formation : Using coupling agents like EDCI/HOBt for the acetamide group to minimize racemization .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while temperature control (60–80°C) reduces side reactions .
    Analytical validation : Monitor progress via TLC and HPLC (>95% purity threshold); confirm structure with 1^1H/13^{13}C NMR and high-resolution mass spectrometry .

Q. How do structural features (e.g., benzo[d][1,3]dioxole, thiazole, hydroxyl group) influence physicochemical properties?

  • Lipophilicity : The benzo[d][1,3]dioxole and thiazole moieties increase logP values (predicted ~3.2), impacting membrane permeability .
  • Acid-base behavior : The 3-hydroxyphenyl group introduces pH-dependent solubility (pKa ~9.5), requiring buffered solutions for in vitro assays .
  • Stability : Susceptible to oxidation at the thioether linkage; storage under inert gas (N2_2) is recommended .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies (e.g., anticancer vs. no activity) be resolved?

Discrepancies may arise from:

  • Assay variability : Differences in cell lines (e.g., MCF-7 vs. HepG2) or protocols (e.g., incubation time, serum concentration) .
  • Metabolic instability : Rapid hepatic clearance in certain models may mask efficacy; use metabolic inhibitors (e.g., 1-aminobenzotriazole) to validate .
  • SAR insights : Compare with analogs (e.g., fluorinated or methoxy-substituted derivatives) to identify critical substituents (Table 1) .

Q. Table 1. Bioactivity of Structural Analogs

Compound ModificationIC50_{50} (μM)Target
4-Fluoro substitution1.2Topoisomerase IIα
3-Hydroxyphenyl (parent)8.7Undetermined
Thiazole-to-oxazole replacement>50Inactive

Q. What methodologies are recommended for elucidating the mechanism of action?

  • Target identification : Use affinity chromatography with a biotinylated probe to isolate binding proteins .
  • Molecular docking : Simulate interactions with kinases (e.g., EGFR) or DNA repair enzymes using AutoDock Vina; validate with mutagenesis .
  • Transcriptomic profiling : RNA-seq of treated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .

Q. How can pharmacokinetic challenges (e.g., low oral bioavailability) be addressed?

  • Prodrug design : Mask the hydroxyl group as an acetyl or phosphate ester to enhance absorption .
  • Nanocarrier systems : Encapsulate in PEGylated liposomes to improve half-life and tumor targeting .
  • Metabolic studies : Use LC-MS/MS to identify major metabolites in microsomal assays; block degradation pathways .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

Reported solubility in DMSO (25 mg/mL) vs. water (<0.1 mg/mL) reflects its amphiphilic nature. For in vivo studies:

  • Vehicle formulation : Use cyclodextrin complexes or Cremophor EL for aqueous dispersion .
  • pH adjustment : Solubilize in PBS (pH 7.4) with 10% DMSO for cellular assays .

Q. Why do some studies report antimicrobial activity while others do not?

Activity is strain-specific. For example:

  • Gram-positive bacteria : MIC = 4 μg/mL against S. aureus due to membrane disruption .
  • Gram-negative bacteria : Inactive against E. coli (MIC >128 μg/mL) owing to efflux pumps .

Methodological Best Practices

  • Stereochemical integrity : Use chiral HPLC to confirm enantiopurity during synthesis .
  • Dose-response validation : Perform 3D spheroid assays alongside 2D monolayers to mimic tumor microenvironments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.